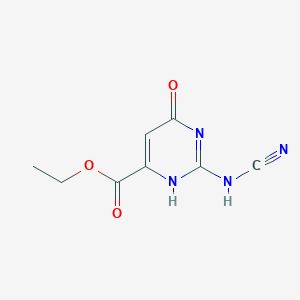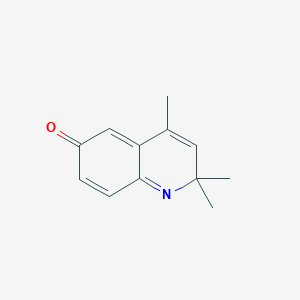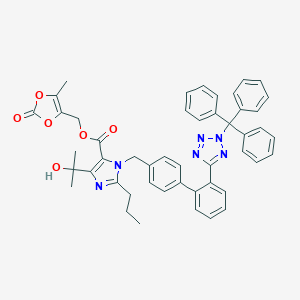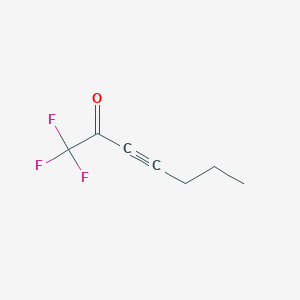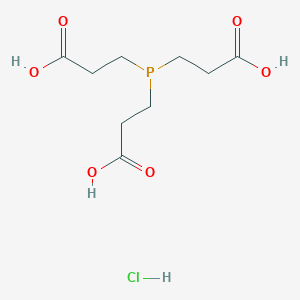
Galangin-5-methylether
Übersicht
Beschreibung
Galangin-5-methylether is a chemical compound with the molecular formula C16H12O5 and a molecular weight of 284.26 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Galangin-5-methylether consists of 16 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . A study on the structural properties of galangin, a similar compound, used the Becke three-parameter hybrid exchange functional method and the Lee-Yang-Parr correction functional methods .Wissenschaftliche Forschungsanwendungen
Atopic Dermatitis Treatment : Galangin inhibits symptoms of atopic dermatitis-like skin lesions by reducing inflammation and cytokine expression, suggesting its potential as a treatment for atopic dermatitis (Choi & Kim, 2014).
Functional Food Ingredient : It is recognized for its role in reducing inflammation, tumors, oxidative stress, arthritis, microbial infections, obesity, diabetes, neuronal damage, cardiovascular, liver, and urinary bladder disorders, positioning it as a promising functional food ingredient (Mak et al., 2018).
Vascular Health : Galangin reduces contractility in rat aortic rings through mechanisms involving nitric oxide and calcium movement through cell membranes, implying benefits in vascular health (Morello et al., 2006).
Gout and Oxidative Damage Prevention : Its ability to inhibit xanthine oxidase activity suggests potential benefits in gout treatment and preventing oxidative damage (Zhang et al., 2016).
Drug Bioavailability and Chemoprevention : Long-term administration of Galangin alters CYP450 enzyme activities, which could enhance oral drug bioavailability and aid in chemoprevention and reversing multidrug resistance (Ma et al., 2019).
Cancer Therapeutics : It has shown potential in treating breast and lung cancers by activating AMPK and inactivating p-STAT3/p65 and Bcl-2 pathways, respectively, offering promising new treatment strategies (Song et al., 2017; Yu et al., 2018)(Yu et al., 2018). Furthermore, its anticancer effects are also seen in inducing apoptosis and antiangiogenic properties, making it a potential alternative for cancer therapeutics (Rampogu et al., 2021).
UVB-induced Oxidative Damage Protection : Galangin protects human keratinocytes from UVB-induced oxidative damage by activating the ERK/AKT-Nrf2 pathway, leading to an increase in GSH-synthesizing enzymes (Hewage et al., 2016).
Treatment of Glioblastoma : Its ability to suppress CD44, EMT, and angiogenesis suggests potential as a novel treatment for glioblastoma (Chen et al., 2019).
Hepatocellular Carcinoma Chemotherapeutic : It induces apoptosis in hepatocellular carcinoma cells through a mitochondrial pathway, indicating its potential as a chemotherapeutic drug (Zhang et al., 2010).
Anti-Inflammatory and Antiviral Properties : Galangin shows significant activity against bacteria and some fungi, and it has antiviral activity against HSV-1 and CoxB1, with limited activity against reovirus and no activity against Ad31 (Cushnie & Lamb, 2005; Afolayan & Meyer, 1997; Meyer et al., 1997)(Afolayan & Meyer, 1997)(Meyer et al., 1997).
Safety And Hazards
The safety data sheet for Galangin-5-methylether suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors, and recommends using personal protective equipment, ensuring adequate ventilation, and evacuating personnel to safe areas in case of accidental release .
Zukünftige Richtungen
Research on Galangin-5-methylether and related compounds is ongoing. For instance, a study found that galangin 3-benzyl-5-methylether derivatives functioned as an adiponectin synthesis-promoting peroxisome proliferator-activated receptor γ partial agonist . Another study investigated the microbial transformation of galangin derivatives and evaluated the cytotoxicity of their metabolites . These studies suggest potential therapeutic applications for Galangin-5-methylether and related compounds in the treatment of various diseases.
Eigenschaften
IUPAC Name |
3,7-dihydroxy-5-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRJANCOJOKOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146603 | |
| Record name | Galangin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galangin-5-methylether | |
CAS RN |
104594-69-6 | |
| Record name | Galangin-5-methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galangin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



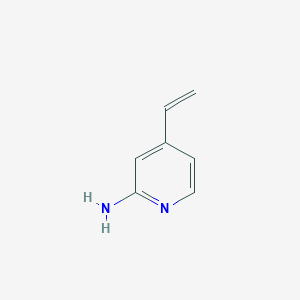
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
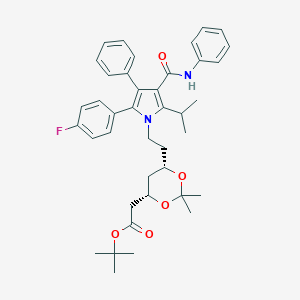
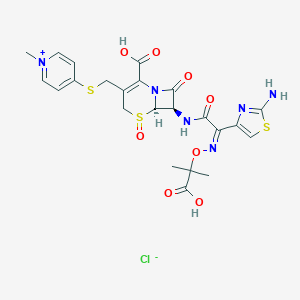
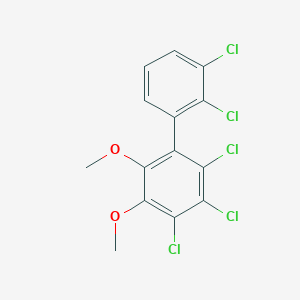
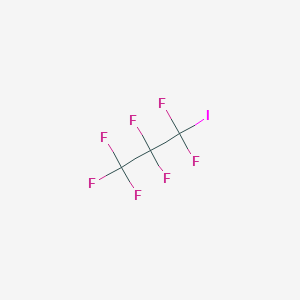
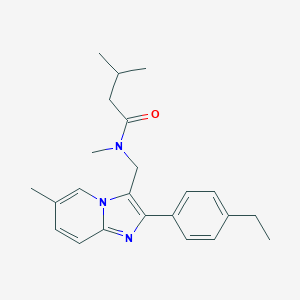
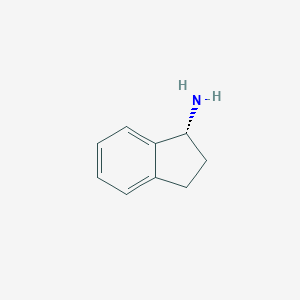
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
